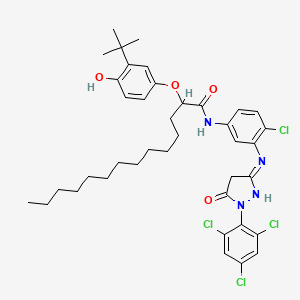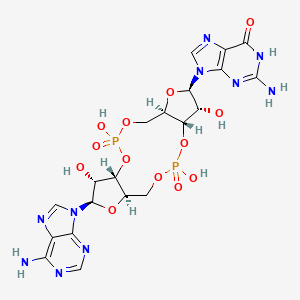
3-Bromo-2,5,6-trifluorobenzonitrile
Overview
Description
3-Bromo-2,5,6-trifluorobenzonitrile is a chemical compound with the CAS Number: 485318-78-3 . It has a molecular weight of 235.99 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7HBrF3N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H . This indicates that the molecule consists of a benzene ring with bromo, trifluoro, and nitrile substituents.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Environmental and Toxicological Studies
3-Bromo-2,5,6-trifluorobenzonitrile does not directly appear in the literature I reviewed. However, related brominated compounds have been extensively studied for their environmental concentrations, toxicological impacts, and applications in various fields, including their role in synthesis processes and potential implications in medicinal chemistry. This context provides a broader understanding of the chemical family to which this compound belongs, highlighting its potential applications and significance in scientific research.
Environmental Presence and Impact : Brominated compounds, including derivatives like this compound, are noted for their widespread production and environmental presence, particularly due to their use in flame retardants and other industrial applications. These substances, including 2,4,6-Tribromophenol and novel brominated flame retardants, are ubiquitous in the environment, raising concerns about their toxicokinetics, toxicodynamics, and environmental degradation products. The persistence and bioaccumulation potential of these compounds necessitate ongoing research into their environmental fate and toxicological effects (Koch & Sures, 2018); (Zuiderveen et al., 2020).
Toxicological Studies and Health Implications : The health effects of related brominated compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), have been subject to extensive review. These studies highlight the similarity in the toxicity profiles of brominated and chlorinated compounds, underscoring the need for a deeper understanding of the health implications associated with exposure to such chemicals. The research suggests a significant potential for adverse health outcomes, including carcinogenicity, linked to the environmental presence of brominated flame retardants and their degradation products (Birnbaum et al., 2003).
Applications in Organic Synthesis and Medicinal Chemistry
Synthetic Applications : The structural characteristics and reactivity of brominated compounds like this compound make them valuable in organic synthesis, particularly in the construction of carbo- and heterocyclic compounds. These materials play critical roles in the development of new pharmaceuticals, agrochemicals, and materials science applications. Studies on the control of regiochemistry in radical cyclizations have highlighted the utility of brominated substrates in achieving precise synthetic outcomes, underscoring the importance of such compounds in medicinal chemistry and organic synthesis (Ishibashi & Tamura, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2,5,6-trifluorobenzonitrile It is known that this compound is used in chemical synthesis studies .
Mode of Action
The exact mode of action of This compound It is likely involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The biochemical pathways affected by This compound It is known to be involved in the suzuki–miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It is known that the compound is a solid at room temperature .
Result of Action
The molecular and cellular effects of This compound It is known to be involved in the suzuki–miyaura coupling reaction, which forms carbon–carbon bonds .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
Biochemical Analysis
Biochemical Properties
3-Bromo-2,5,6-trifluorobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular components, potentially leading to cytotoxic effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in altered gene expression and changes in cellular metabolism . Additionally, this compound has been found to induce apoptosis in certain cell types, highlighting its potential cytotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. This compound can act as an inhibitor or activator of specific enzymes, leading to changes in their activity. For example, it has been reported to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and moisture . Over time, the effects of this compound on cellular function may change, with prolonged exposure leading to increased cytotoxicity and alterations in cellular metabolism . In vitro and in vivo studies have shown that the long-term effects of this compound can include changes in gene expression and cellular stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in cytotoxicity and adverse effects . It is crucial to determine the appropriate dosage levels to minimize the toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of this compound, leading to the formation of reactive intermediates and metabolites . The metabolic pathways of this compound can affect metabolic flux and metabolite levels, potentially leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to specific proteins, affecting its localization and accumulation . The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may accumulate in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other proteins involved in metabolism . The subcellular localization of this compound can affect its ability to modulate cellular processes and exert its biochemical effects .
properties
IUPAC Name |
3-bromo-2,5,6-trifluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF3N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXLZWPGCSVVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



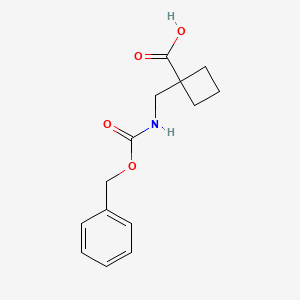


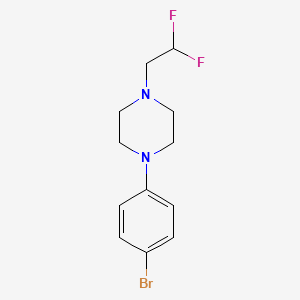
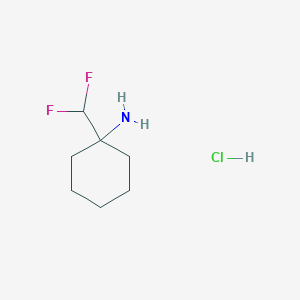
![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)
![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)




![Benzofuro[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1449600.png)
